molecular formula C22H21NO6 B11566791 Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate

Cat. No.: B11566791
M. Wt: 395.4 g/mol
InChI Key: IGBBTSBXAQEPCW-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that combines elements of naphthofuran and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

The synthesis of Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate involves several steps that typically include the formation of the piperidine ring and the introduction of the dioxonaphtho-furan moiety. Various synthetic routes have been reported, highlighting the versatility of this compound in organic synthesis.

Synthetic Pathways

  • Dihydronaphthofuran Formation : Initial steps often involve the synthesis of dihydronaphthofuran derivatives through cyclization reactions involving phenolic compounds and dioxane .
  • Piperidine Derivatives : The piperidine ring can be constructed using nucleophilic substitution reactions with appropriate carbonyl precursors .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have shown that derivatives of naphthoquinone compounds exhibit cytotoxic effects against various cancer cell lines. This compound is suggested to possess similar properties due to its structural analogies with known anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit the growth of certain bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory activities through dual inhibition mechanisms targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that this compound may exhibit similar anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study focused on naphthoquinone derivatives found that certain structural modifications significantly enhanced their cytotoxicity against colorectal cancer cells. The incorporation of the dioxonaphtho-furan structure into piperidine-based compounds resulted in improved selectivity and potency against cancer cell lines compared to existing treatments .

Case Study 2: Antimicrobial Screening

In vitro evaluations of synthesized derivatives showed promising results against a panel of bacterial pathogens. The compound exhibited notable zones of inhibition in disk diffusion assays, indicating its potential as an effective antimicrobial agent .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityCytotoxic effects against cancer cell lines; potential for drug development in oncology ,
Antimicrobial ActivityInhibition of bacterial and fungal growth; potential for new antimicrobial agents ,
Anti-inflammatory EffectsPossible dual inhibition of COX and LOX pathways; implications for treating inflammatory diseases ,

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate
  • Ethyl 3-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate

Uniqueness

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of naphthofuran and piperidine moieties sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Biological Activity

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperidine ring and a naphtho[2,3-b]furan moiety. The synthesis of similar compounds has been explored in various studies, demonstrating methods such as one-pot procedures involving carbon dioxide and methyl iodide to achieve desired derivatives .

Biological Activity

Antitumor Activity
Research indicates that derivatives related to this compound exhibit significant antitumor properties. For instance, naphthoquinone derivatives have shown high cytotoxicity against various cancer cell lines, including HT-29 colorectal cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the naphthoquinone structure can enhance potency and selectivity against tumor cells .

Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial activity. For example, studies on related naphthoquinone derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is often assessed using disk diffusion methods and minimum inhibitory concentration (MIC) tests.

Mechanism of Action
The biological mechanisms through which these compounds exert their effects are varied. Some studies propose that the antitumor activity may be linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells . Additionally, the interaction with cellular signaling pathways has been suggested as a potential mechanism for the observed biological activities.

Case Studies

  • Naphthoquinone Derivatives : A study synthesized 36 naphthoquinone derivatives and evaluated their anti-proliferative activity against HT-29 cells. Results indicated that certain modifications led to compounds with IC50 values below 18.11 μM, demonstrating high potency .
  • Antimicrobial Evaluation : In another investigation, novel compounds were tested for their ability to inhibit microbial growth. The results indicated that some derivatives exhibited broad-spectrum antibacterial activity with MIC values as low as 15.62 µg/mL against specific strains .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
Antitumor ActivityHT-29 Cells< 18.11 μM
Antimicrobial ActivityStaphylococcus aureus15.62 µg/mL
Antimicrobial ActivityEscherichia coli15.62 µg/mL

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 1-(2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C22H21NO6/c1-3-28-22(27)13-7-6-10-23(11-13)21(26)16-12(2)29-20-17(16)18(24)14-8-4-5-9-15(14)19(20)25/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3

InChI Key

IGBBTSBXAQEPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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